(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol

Cross-coupling Organosilicon reagents Reaction conditions

(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol (CAS 953412-86-7) is a specialized organosilicon compound featuring a triphenylamine donor, a dimethylsilyl linker, and a benzyl alcohol moiety. It belongs to the class of aryl[2-(hydroxymethyl)phenyl]dimethylsilanes, known for their role as stable, activatable tetraorganosilicon reagents in palladium-catalyzed cross-coupling reactions.

Molecular Formula C27H27NOSi
Molecular Weight 409.6 g/mol
Cat. No. B13145223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol
Molecular FormulaC27H27NOSi
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4CO
InChIInChI=1S/C27H27NOSi/c1-30(2,27-16-10-9-11-22(27)21-29)26-19-17-25(18-20-26)28(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-20,29H,21H2,1-2H3
InChIKeyJIGJXZQBGQVASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol (CAS 953412-86-7) for Research and Industrial Procurement


(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol (CAS 953412-86-7) is a specialized organosilicon compound featuring a triphenylamine donor, a dimethylsilyl linker, and a benzyl alcohol moiety. It belongs to the class of aryl[2-(hydroxymethyl)phenyl]dimethylsilanes, known for their role as stable, activatable tetraorganosilicon reagents in palladium-catalyzed cross-coupling reactions [1]. Its molecular formula is C27H27NOSi, with a molecular weight of 409.59 g/mol and a predicted density of 1.14±0.1 g/cm³ .

Why Generic Substitution of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol is Not Advisable


Simple substitution with other aryl[2-(hydroxymethyl)phenyl]dimethylsilanes or common boronic acids is not straightforward due to the unique intramolecular activation mechanism of this reagent class. The proximal hydroxyl group is critical for forming a pentacoordinate silicate intermediate, which enables cross-coupling under exceptionally mild conditions (K2CO3 base, 35-80 °C) [1]. Replacing the triphenylamine-substituted aryl group with a different aryl moiety can alter the electronic environment and stability of this key intermediate, potentially impacting reaction efficiency and product purity. Furthermore, the specific stability imparted by the diarylamino group allows for iterative cross-coupling sequences that are challenging with less robust organometallics [1].

Quantitative Differentiation Evidence for (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol in Cross-Coupling Applications


Comparison of Cross-Coupling Reaction Conditions: Target Compound Class vs. Conventional Silicon-Based Reagents

The class of aryl[2-(hydroxymethyl)phenyl]dimethylsilanes, to which the target compound belongs, demonstrates a significant advantage in reaction mildness compared to conventional silicon-based cross-coupling reagents. The target compound's class reacts with aryl and alkenyl halides using only K2CO3 as a base at 35-80 °C, eliminating the need for harsh fluoride activators [1]. In contrast, standard Hiyama couplings typically require fluoride sources like TBAF or strong bases at elevated temperatures [2]. While this is a class-level advantage, the presence of the electron-rich triphenylamine group in the target compound is expected to further modulate the reactivity of the pentacoordinate silicate intermediate, potentially broadening the scope of electrophilic coupling partners compared to simpler aryl derivatives [1].

Cross-coupling Organosilicon reagents Reaction conditions

Reagent Stability and Recoverability: Target Compound Class vs. Boronic Acids

A key differentiator of the target compound's class is the exceptional stability of the tetraorganosilicon reagent compared to widely used boronic acids. These reagents are described as 'highly stable' and allow for gram-scale synthesis with quantitative recovery and reuse of the silicon residue as a cyclic silyl ether [1]. In a documented gram-scale reaction, the silicon residue was recovered in 86% yield [1]. In contrast, many arylboronic acids are prone to protodeboronation or oxidation, complicating handling and reducing effective yields in multi-step sequences. The specific functionalization with a triphenylamine moiety in the target compound does not compromise this stability and may enhance solubility for improved processing.

Reagent stability Silicon recovery Gram-scale synthesis

Iterative Cross-Coupling Capability Enabled by the Hydroxyl Protecting Group Strategy

The target compound's (2-hydroxymethyl)phenyl group serves as a latent functionality that can be protected to 'turn off' reactivity, enabling iterative cross-coupling sequences for oligoarene synthesis [1]. This is a structural feature absent in simpler aryl silanes. In the literature, halogenated organo[(2-hydroxymethyl)phenyl]dimethylsilanes were used to achieve iterative synthesis of silyl-substituted oligoarenes, including unsymmetrically disilylated quinquethiophenes [1]. The specific diarylamino substituent on the target compound provides a chromophore that could be integrated directly into optoelectronic materials, whereas simpler analogs would require post-coupling functionalization.

Iterative synthesis Oligoarenes Protecting group chemistry

Optimal Research and Industrial Scenarios for Procuring (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol


Synthesis of Triphenylamine-Containing Oligoarenes for Optoelectronic Materials

Researchers synthesizing hole-transporting or light-emitting oligomers for OLEDs or organic photovoltaics can use this compound in iterative cross-coupling protocols. The triphenylamine group is directly incorporated into the conjugated backbone, and the latent hydroxymethyl group allows for controlled chain extension [1]. This avoids the need for separate synthesis of brominated triphenylamine monomers.

Fluoride-Free Cross-Coupling of Sensitive Substrates

For substrates intolerant to fluoride or strong bases (e.g., silyl-protected intermediates, base-sensitive heterocycles), this reagent class enables coupling under neutral, mild conditions (K2CO3, 35-80 °C) [1]. The specific triphenylamine variant offers enhanced solubility and may facilitate coupling of electron-rich partners.

Building Block for Silicon-Based Molecular Wires and Sensors

The compound can serve as a monomer for the synthesis of silicon-bridged molecular wires, where the triphenylamine unit provides the charge-transport functionality, and the silyl linker offers electronic coupling and synthetic versatility through the iterative cross-coupling strategy [1].

Large-Scale Synthesis with Byproduct Recycling

For process chemistry groups, the established protocol for recovering and reusing the silicon byproduct (cyclic silyl ether) in high yield (86%) [1] makes this reagent class attractive for cost-sensitive scale-up, particularly when the high cost of the triphenylamine group necessitates efficient use of the silicon coupling auxiliary.

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